Cas no 13042-18-7 (3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine)

3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine structure
13042-18-7 structure
Productnaam:3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine
CAS-nummer:13042-18-7
MF:C23H25N
MW:315.45130610466
CID:160407
PubChem ID:3336

3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine Chemische en fysische eigenschappen

Naam en identificatie

    • 3,3-Diphenyl-N-(1-phenylethyl)propan-1-amine
    • Benzenepropanamine, g-phenyl-N-(1-phenylethyl)-
    • Benzenepropanamine, &#947
    • Benzylamine, N-(3,3-diphenylpropyl)-α-methyl-
    • Fendilin
    • N-(1-Phenylethyl)-3,3-diphenylpropylamine
    • N-(3,3-Diphenylpropyl)-1-phenylethylamine
    • N-(3,3-Diphenylpropyl)-α-methylbenzylamine
    • Phendilin
    • -phenyl-N-(1-phenylethyl)-
    • 3,3-Diphenyl-N-(1-phenylethyl)-1-propanamine
    • 13042-18-7
    • NS00005501
    • DB08980
    • 3,3-diphenyl-N-(1-phenylethyl)-1-propanamine;hydrochloride
    • S253D559A8
    • CHEMBL254832
    • Prestwick0_000270
    • Spectrum2_001006
    • Benzenepropanamine, .gamma.-phenyl-N-(1-phenylethyl)-
    • SPBio_002339
    • KBio2_003491
    • AB00053592
    • FENDILINE [WHO-DD]
    • KBioSS_000923
    • CS-0013595
    • EINECS 235-915-6
    • BSPBio_000120
    • Prestwick1_000270
    • Phendilin; dl-Fendiline
    • Benzylamine, N-(3,3-diphenylpropyl)-.alpha.-methyl-
    • Fendilinum [INN-Latin]
    • Q999767
    • Fendilinum
    • N-(3,3-Diphenylpropyl)-.alpha.-methylbenzylamine
    • Spectrum3_001436
    • KBio2_006059
    • AKOS022180841
    • Spectrum_000443
    • NCGC00018223-02
    • NCGC00018223-06
    • UNII-S253D559A8
    • 3,3-Diphenyl-N-(1-phenylethyl)-1-propanamine #
    • HY-B0984A
    • 3,3-diphenylpropyl(1-phenylethyl)amine;hydrochloride
    • Prestwick3_000270
    • fendiline
    • Spectrum4_000417
    • Spectrum5_001302
    • Fendiline (INN)
    • Benzenepropanamine, gamma-phenyl-N-(1-phenylethyl)-
    • CHEBI:94434
    • KBioGR_000714
    • QTL1_000037
    • SPBio_001131
    • SBI-0051635.P002
    • Fendilina [INN-Spanish]
    • DTXSID5048473
    • FENDILINE [MI]
    • BRD-A71033472-003-15-5
    • Fendiline [INN]
    • IDI1_000604
    • cid_5702162
    • Fendilina
    • Prestwick2_000270
    • KBio1_000604
    • BPBio1_000132
    • KBio2_000923
    • NMKSAYKQLCHXDK-UHFFFAOYSA-N
    • BSPBio_003172
    • FT-0736508
    • NINDS_000604
    • BDBM61401
    • D07185
    • AB00053592_14
    • KBio3_002392
    • SCHEMBL63814
    • DivK1c_000604
    • BRD-A71033472-003-05-6
    • Inchi: InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3
    • InChI-sleutel: NMKSAYKQLCHXDK-UHFFFAOYSA-N
    • LACHT: CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Berekende eigenschappen

  • Exacte massa: 315.19885
  • Monoisotopische massa: 315.199
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 7
  • Complexiteit: 303
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 12A^2
  • XLogP3: 5.5

Experimentele eigenschappen

  • Dichtheid: 1.031
  • Kookpunt: bp0.3 206-210°
  • Vlampunt: 207.9°C
  • Brekindex: 1.582
  • PSA: 12.03

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